Maxacalcitol
Overview
Description
Synthesis Analysis
Maxacalcitol was prepared from pregnenolone acetate using a novel synthetic method that includes a combination of five-step organic transformations and one-step biological transformation . This new protocol was shorter, milder, and simpler than the reported approaches .Molecular Structure Analysis
The molecular formula of Maxacalcitol is C26H42O4 . It has an additional oxygen atom in the side chain . The average mass is 418.609 Da and the monoisotopic mass is 418.308319 Da .Chemical Reactions Analysis
The first synthesis of maxacalcitol was carried out in a sequence of nine chemical steps of reactions starting from 1R-hydroxydehydroepiandrosterone . The nine-step synthesis involved critical steps besides the protection-deprotection steps .Physical And Chemical Properties Analysis
The empirical formula of Maxacalcitol is C26H42O4 and its molecular weight is 418.62 . All concentrations of maxacalcitol ointment (6, 12.5, 25, and 50 μg/g) were significantly more effective at reducing PSI than placebo .Scientific Research Applications
1. Treatment of Psoriasis Vulgaris
Maxacalcitol, a vitamin D3 analogue, has been demonstrated to be significantly effective in treating plaque psoriasis. In a double-blind study, various concentrations of topical maxacalcitol were found to reduce the Psoriasis Severity Index more effectively than placebo. The 25 μg/g concentration showed the greatest efficacy, comparable to calcipotriol, another vitamin D3 analogue used in psoriasis treatment (Barker et al., 1999).
2. Meibomian Gland Injury Treatment
Maxacalcitol ointment has been explored for its effectiveness in treating Meibomian gland orifice injury. In an experimental model, maxacalcitol facilitated the alleviation of glandular atrophy and ductal dilation, suggesting its potential therapeutic role in ocular surface disorders (Jin et al., 2020).
3. Synthesis for Antihyperparathyroidism and Antipsoriatic Applications
Research on the synthesis of Maxacalcitol has been pivotal in its development as a treatment for antihyperparathyroidism and psoriasis. Efforts towards practical large-scale production of Maxacalcitol have enabled its use as an effective agent for these conditions (Shimizu et al., 2010).
4. Cutaneous Bioavailability Studies
The cutaneous bioavailability of Maxacalcitol, when applied topically, has been assessed through in vivo studies. This research is significant for understanding the pharmacodynamics of Maxacalcitol and its effectiveness in dermatological applications (Ikeda et al., 2005).
5. Improved Synthesis Methods
Developing alternative synthetic routes for Maxacalcitol has been a focus of research, aiming to enhance the overall yield and efficiency of production. This advancement is crucial for making the drug more accessible for its therapeutic applications (Feng et al., 2014).
6. Effects on Secondary Hyperparathyroidism
Maxacalcitol has been studied for its effects on secondary hyperparathyroidism, particularly in uremic patients. It has demonstrated efficacy in suppressing parathyroid hormone secretion and managing serum calcium levels, highlighting its potential in treating this condition (Akizawa et al., 2001).
Safety And Hazards
Future Directions
Maxacalcitol has been shown to be effective in the management of plaque psoriasis, with the greatest effect noted at 25 μg/g . As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if maxacalcitol ointment were applied for longer . Moreover, investigators’ overall assessment and side preference suggest that maxacalcitol 25 μg/g may be more effective than once-daily calcipotriol .
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXSJZBSTYZKE-ZDQKKZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048648 | |
Record name | Maxacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maxacalcitol | |
CAS RN |
103909-75-7 | |
Record name | Maxacalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103909-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maxacalcitol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103909757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maxacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103909-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAXACALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2UJM5NBF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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